molecular formula C8H16ClNO3 B3339939 2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride CAS No. 1354953-92-6

2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride

Cat. No.: B3339939
CAS No.: 1354953-92-6
M. Wt: 209.67
InChI Key: HWSAIGGMTQOPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride is a piperidine derivative characterized by a hydroxyl group and a methyl substituent on the piperidine ring. Its molecular formula is C₈H₁₅NO₃·HCl (monoisotopic mass: 209.08 g/mol) . The SMILES notation (CN1CCC(CC1)(CC(=O)O)O) highlights the 1-methylpiperidin-4-yl backbone and the acetic acid moiety. Predicted physicochemical properties include a collision cross-section (CCS) of 138.6 Ų for the [M+H]+ adduct, suggesting moderate polarity .

Properties

IUPAC Name

2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-9-4-2-8(12,3-5-9)6-7(10)11;/h12H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSAIGGMTQOPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CC(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-92-6
Record name 4-Piperidineacetic acid, 4-hydroxy-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Acetic Acid Substitution: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the compound's role in the quest for new anti-tuberculosis drugs. A high-throughput screening of a library of compounds identified several chemotypes with significant activity against Mycobacterium tuberculosis (Mtb). Among these, derivatives of 2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid were noted for their ability to inhibit the growth of Mtb, with some analogs showing minimum inhibitory concentrations (MIC) lower than 20 µM, indicating potent anti-tubercular activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on related piperidine derivatives have provided insights into optimizing their pharmacological profiles. For instance, modifications to the piperidine ring and substituents can enhance selectivity and reduce toxicity while maintaining efficacy against Mtb. Compounds with a 4-phenyl substitution have shown promising results, suggesting that further exploration of this structural motif could yield more potent derivatives .

Opioid Receptor Agonism

The compound has also been investigated for its effects on opioid receptors. It has been shown to act as a potent agonist at the mu-opioid receptor (MOR), which is crucial for pain modulation and has implications for analgesic drug development. In vitro assays demonstrated that certain modifications to the compound significantly enhance its potency at MOR, with effective concentrations (EC50) in the subnanomolar range . This suggests potential applications in pain management therapies.

Case Study 1: Anti-Tuberculosis Screening

In a comprehensive study involving over 100,000 compounds, 2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride was part of a promising series identified for further development. The research included detailed dose-response evaluations and cytotoxicity assessments against HepG2 cells, establishing a selectivity index that favors its use as an anti-Mtb agent .

ChemotypeMoleculeMIC (µM)HepG2 IC20 (µM)Selectivity Index
4-Phenylpiperidine4PP-16.3>80>12
AminoarylpyridineAAP2327<1
Acetyl IndoleACI-24.530>6

Case Study 2: Opioid Receptor Agonism

In another study focusing on opioid receptor interactions, modifications to the side chains of the piperidinyl moiety in related compounds led to significant increases in MOR agonist potency. This highlights how structural variations can dramatically influence pharmacological outcomes, paving the way for developing more effective analgesics .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine-Based Compounds

Compound Name Molecular Formula Key Substituents Synthesis Notes Key Data/Applications
2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid HCl C₈H₁₆ClNO₃ 1-methyl, 4-hydroxy, acetic acid Predicted CCS: 138.6 Ų ([M+H]+)
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) C₁₅H₁₉NO₃ 4-acetylphenyl, acetic acid SNAr reaction, 45% yield Inhibitor of soluble epoxide hydrolase
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) C₁₄H₁₆N₂O₂ 4-cyanophenyl, acetic acid SNAr reaction, 65% yield NMR-confirmed structure (δH 1.5–3.5 ppm)
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl C₁₃H₁₈ClNO₃ 4-hydroxy, phenyl, acetic acid CAS: 928322-40-1; pharmaceutical intermediate

Key Observations :

  • Synthetic Accessibility : Analogues like 9a–9d are synthesized via nucleophilic aromatic substitution (SNAr) with moderate yields (39–65%), whereas the target compound’s synthesis route is unspecified .

Heterocyclic Variants

Table 2: Comparison with Non-Piperidine Heterocycles

Compound Name Heterocycle Molecular Formula Key Properties
2-(Morpholin-4-yl)acetic acid HCl Morpholine C₆H₁₂ClNO₃ Polar, bioisostere for piperidine
2-(1H-Imidazol-5-yl)acetic acid HCl Imidazole C₅H₇ClN₂O₂ Antitubercular activity; mp: 218–222°C

Key Observations :

  • Polarity and Bioactivity : Morpholine derivatives (e.g., 2-(Morpholin-4-yl)acetic acid HCl) exhibit higher polarity due to the oxygen atom, making them suitable for hydrogen-bonding applications .
  • Thermal Stability : The imidazole analog (CAS 3251-69-2) has a higher melting point (218–222°C) than piperidine derivatives, likely due to stronger intermolecular interactions .

Substituent-Driven Functional Differences

  • Aryl vs. Alkyl Substituents : Aryl-substituted analogs (e.g., 9a–9d) show enhanced inhibition of soluble epoxide hydrolase (sEH) compared to alkyl-substituted derivatives, suggesting aryl groups improve target binding .
  • Hydroxyl Group Impact: The 4-hydroxy group in the target compound may facilitate salt formation (e.g., hydrochloride) for improved bioavailability, a feature absent in non-hydroxylated analogs like 9c .

Biological Activity

2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a hydroxyl group and an acetic acid moiety. This configuration is crucial for its biological activity, influencing both its solubility and receptor binding capabilities.

Chemical Structure

ComponentDescription
Molecular FormulaC₉H₁₄ClN₃O₃
Molecular Weight233.68 g/mol
Purity>95%

Pharmacological Effects

  • Histamine Receptor Antagonism : Research indicates that derivatives of piperidine, including this compound, exhibit significant antagonistic effects on histamine receptors. This action suggests potential applications in treating allergic reactions and other histamine-related conditions .
  • Neuroprotective Properties : In vitro studies have demonstrated that compounds similar to 2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves the reduction of inflammatory cytokines like TNF-α and oxidative stress markers .
  • Acetylcholinesterase Inhibition : The compound may also act as an acetylcholinesterase inhibitor, which is beneficial in enhancing cholinergic transmission, potentially improving cognitive function in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound binds to various neurotransmitter receptors, modulating their activity and leading to therapeutic effects.
  • Reduction of Oxidative Stress : By decreasing levels of reactive oxygen species (ROS), it helps mitigate cellular damage in neuronal tissues.

Study 1: Neuroprotective Effects Against Aβ-Induced Toxicity

A study assessed the protective effects of the compound on astrocytes exposed to Aβ peptides. Results showed:

  • Cell Viability : Increased cell viability from 43.78% (Aβ alone) to 62.98% when treated with the compound.
  • Cytokine Reduction : Significant decrease in TNF-α levels was observed, indicating reduced inflammation .

Study 2: Inhibition of Acetylcholinesterase

Inhibition studies revealed:

  • IC50 Value : The compound demonstrated an IC50 value of 15.4 nM against acetylcholinesterase, indicating strong inhibitory potential compared to standard drugs .

Comparative Data Table

Activity TypeCompound EffectivenessReference
Histamine Receptor AntagonismSignificant
Neuroprotection against AβModerate
Acetylcholinesterase InhibitionStrong (IC50 = 15.4 nM)

Q & A

Q. Key Factors :

  • Temperature : Elevated temperatures (>60°C) may lead to side reactions (e.g., over-alkylation).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification to remove residuals .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (90:10) to assess purity (retention time ~8.2 min) .
  • NMR : 1^1H NMR (DMSO-d6) peaks: δ 1.2–1.8 (piperidine CH2), δ 3.2 (N–CH3), δ 4.1 (acetic acid CH2) .
  • FTIR : Key bands at 1720 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt) .
  • Mass Spec : ESI-MS m/z 218.1 [M+H]⁺ (free base), 254.6 [M+Cl]⁻ for hydrochloride .

Q. Critical Challenges :

  • Impurity profiling (e.g., unreacted piperidine derivatives) requires LC-MS/MS validation .
  • Scale-up may necessitate switching from ethanol to cheaper solvents (e.g., IPA), requiring re-optimization .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., meperidine hydrochloride for opioid receptor comparisons) .
  • Data Normalization : Normalize activity to protein content (Bradford assay) to account for cell density variations .
  • Contradiction Analysis : If conflicting IC50 values arise, check for:
    • Solubility : Use DMSO stock solutions <0.1% to avoid cytotoxicity .
    • Salt Form : Hydrochloride vs. free base activity differences (e.g., pH-dependent membrane permeability) .

Example : A study reporting low AMPK activation may have used non-optimized cell lysate preparation, masking true activity .

Advanced: What computational strategies predict this compound’s reactivity and stability under physiological conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model hydrolysis pathways of the acetate moiety at pH 7.4 .
  • MD Simulations : Predict membrane permeability (logP ~1.8) using GROMACS with a POPC lipid bilayer .
  • Retrosynthesis AI : Tools like Pistachio/Bkms_metabolic predict feasible one-step routes (e.g., amidation vs. esterification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.